molecular formula C23H37ClN2O3 B12759514 Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride CAS No. 97306-30-4

Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride

Cat. No.: B12759514
CAS No.: 97306-30-4
M. Wt: 425.0 g/mol
InChI Key: JDCYGCYRYDBEIV-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride is a complex organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, the synthesis might involve:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethanolamine under high temperature and pressure.

    Introduction of the ethoxyphenyl group: This step might involve the reaction of piperazine with 2-ethoxyphenyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the spiro compound: The spiro compound can be synthesized by reacting the intermediate with 5-methyl-1,4-dioxaspiro(5.5)undecane under acidic conditions.

    Formation of the monohydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the spiro compound, potentially leading to the opening of the dioxaspiro ring.

    Substitution: The piperazine ring can undergo substitution reactions, particularly nucleophilic substitutions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could lead to ring-opened derivatives.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or activators.

    Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders, infections, and cancer.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as receptors, enzymes, or ion channels. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter activity in the brain. The specific pathways involved depend on the particular structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(2-chlorophenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
  • Piperazine, 1-(2-methoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride

Uniqueness

The unique combination of the ethoxyphenyl group and the spiro compound in Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride may confer distinct pharmacological properties, such as enhanced binding affinity to specific receptors or improved metabolic stability.

Properties

CAS No.

97306-30-4

Molecular Formula

C23H37ClN2O3

Molecular Weight

425.0 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C23H36N2O3.ClH/c1-3-26-22-10-6-5-9-21(22)25-15-13-24(14-16-25)17-20-18-27-23(19(2)28-20)11-7-4-8-12-23;/h5-6,9-10,19-20H,3-4,7-8,11-18H2,1-2H3;1H

InChI Key

JDCYGCYRYDBEIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3COC4(CCCCC4)C(O3)C.Cl

Origin of Product

United States

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